molecular formula C43H76O5 B1241409 [(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate

[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate

Cat. No.: B1241409
M. Wt: 673.1 g/mol
InChI Key: DBEOEBUOSXYDLR-OBJNFHFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2], also known as diacylglycerol(40:4) or DAG(18:3/22:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:3(9Z, 12Z, 15Z)/22:1(13Z)) pathway and phosphatidylcholine biosynthesis PC(18:3(9Z, 12Z, 15Z)/22:1(13Z)) pathway. DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/18:3(9Z, 12Z, 15Z)) pathway.
DG(18:3(9Z,12Z,15Z)/22:1(13Z)/0:0) is a diglyceride.

Scientific Research Applications

Optimal Placement and Performance of Distributed Generators

  • Optimization in Power Systems : Vivek, Akanksha, and Mahapatra (2011) explored the use of genetic algorithms for optimizing the placement of Distributed Generators (DGs) in power systems to make them more optimized and economical (Vivek, Akanksha, & Mahapatra, 2011).
  • Performance Prediction using Artificial Neural Networks : Ganesan et al. (2015) developed Artificial Neural Network (ANN) models for predicting the performance and exhaust emissions of diesel electric generators (DGs), highlighting the environmental impact (Ganesan, Rajakarunakaran, Thirugnanasambandam, & Devaraj, 2015).

Spectroscopic Studies and Interstellar Medium Analysis

  • Magic-Angle Spinning NMR Spectroscopy : Adebodun et al. (1992) conducted 1H and 13C magic-angle spinning (MAS) NMR spectroscopy studies on glycolipid-water systems, providing insights into lipid dynamics (Adebodun, Chung, Montez, Oldfield, & Shan, 1992).
  • Astrophysical Applications in Dwarf Galaxies : Madden et al. (2013) described the Dwarf Galaxy Survey (DGS) program, which uses far-infrared and submillimeter observations to study the interstellar medium (ISM) in low-metallicity dwarf galaxies (Madden et al., 2013).

Distributed Generation in Smart Grids and Microgrids

  • Smart Distribution Grids : Buaklee and Hongesombut (2014) presented an application of the Bat Algorithm for the optimal sizing and siting of DG in smart distribution power systems, focusing on economic aspects (Buaklee & Hongesombut, 2014).
  • Microgrid Power Sharing and Control : Zhou and Yu (2020) developed a distributed cooperative control algorithm for optimal power sharing in AC microgrids using Cournot game theory, emphasizing modern grid and energy concerns (Zhou & Yu, 2020).

Properties

Molecular Formula

C43H76O5

Molecular Weight

673.1 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate

InChI

InChI=1S/C43H76O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-19,23,41,44H,3-5,7,9-11,13,15-16,20-22,24-40H2,1-2H3/b8-6-,14-12-,19-17-,23-18-/t41-/m0/s1

InChI Key

DBEOEBUOSXYDLR-OBJNFHFWSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate
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[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate
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[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate
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[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate
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[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate
Reactant of Route 6
Reactant of Route 6
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate

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